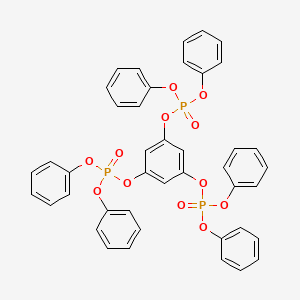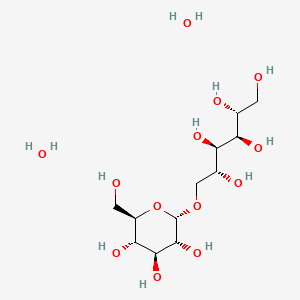
5-Ethyl-2-methyl-3-morpholinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-methyl-3-morpholinone (EMM) is a synthetic organic compound that has a wide range of applications in the scientific and medical fields. It is a colorless, water-soluble liquid with a low boiling point. EMM is used as a solvent, a reagent, and a catalyst in various chemical reactions, and has been studied for its potential use in medical treatments.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-methyl-3-morpholinone is not fully understood. However, it has been suggested that it acts as a proton-transfer agent, which means that it can facilitate the transfer of protons from one molecule to another. This can be used to catalyze a variety of chemical reactions, such as the synthesis of organic compounds. Additionally, it has been suggested that 5-Ethyl-2-methyl-3-morpholinone can act as an inhibitor of certain enzymes, which can be used to control the activity of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Ethyl-2-methyl-3-morpholinone have been studied in a variety of organisms. In general, it has been found to be nontoxic to most organisms, although it can be toxic to some animals, such as fish. It has been shown to have antioxidant activity in some organisms, and it can also act as an anti-inflammatory agent. Additionally, it has been found to have antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-Ethyl-2-methyl-3-morpholinone in laboratory experiments is its low toxicity, which makes it a safe and effective reagent. Additionally, its low boiling point makes it easy to use in a wide range of reactions. However, it is important to note that 5-Ethyl-2-methyl-3-morpholinone is not very soluble in water, so it should be used in a solvent system that is compatible with its solubility. Additionally, its low boiling point can make it difficult to use in some reactions that require higher temperatures.
Direcciones Futuras
There are a number of potential future directions for the use of 5-Ethyl-2-methyl-3-morpholinone. For example, it could be used in the development of new pharmaceuticals or agrochemicals. Additionally, it could be used in the synthesis of polymers or other materials for industrial applications. Furthermore, its potential use as an inhibitor of certain enzymes could be explored further. Finally, its potential use as an antioxidant or anti-inflammatory agent could be investigated further.
Métodos De Síntesis
5-Ethyl-2-methyl-3-morpholinone can be synthesized from the reaction of 2-methyl-3-morpholinone with ethyl bromide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and the reaction conditions can be adjusted to optimize the yield of the product.
Aplicaciones Científicas De Investigación
5-Ethyl-2-methyl-3-morpholinone has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other industrial chemicals. Additionally, it has been used in the synthesis of polymers and in the production of surfactants. Furthermore, it has been used in the synthesis of various organic compounds, including amino acids and peptides.
Propiedades
IUPAC Name |
5-ethyl-2-methylmorpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-6-4-10-5(2)7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMXXYIEZWELDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(C(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-methyl-3-morpholinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

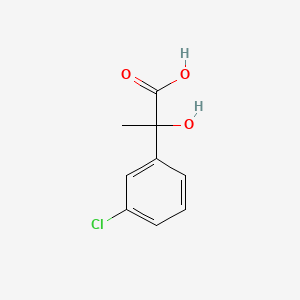
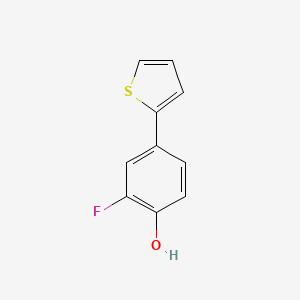

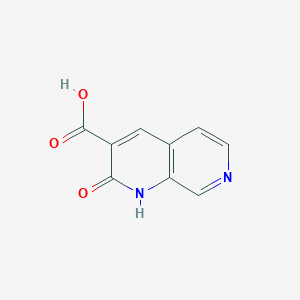
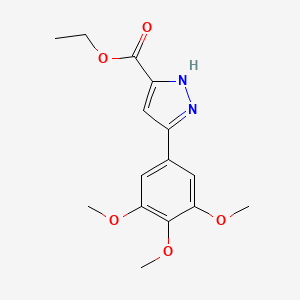

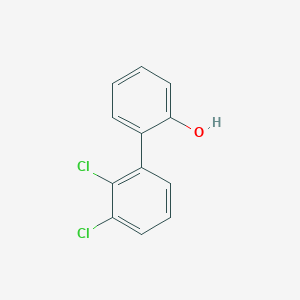
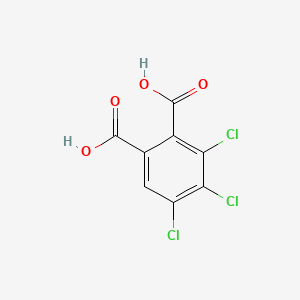
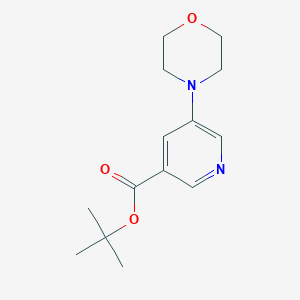
![Benzyl [1-(trifluoromethyl)allyl]carbamate](/img/structure/B6320311.png)


